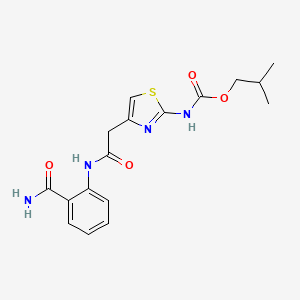

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group (isobutyl carbamate) at the 2-position of the thiazole ring. The 4-position of the thiazole is substituted with a 2-oxoethyl linker connected to a 2-carbamoylphenylamine moiety. This structure combines key pharmacophoric elements: the thiazole ring, known for its role in bioactivity (e.g., enzyme inhibition or receptor modulation), and the carbamate group, which can enhance metabolic stability compared to ester or amide analogs .

Properties

IUPAC Name |

2-methylpropyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-10(2)8-25-17(24)21-16-19-11(9-26-16)7-14(22)20-13-6-4-3-5-12(13)15(18)23/h3-6,9-10H,7-8H2,1-2H3,(H2,18,23)(H,20,22)(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLNPSVGYYZXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, a compound with the molecular formula C17H20N4O4S and a molecular weight of 376.43 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, case studies, and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from thiazole derivatives through nucleophilic substitution reactions with activated carbonyl compounds. This approach allows for the introduction of various functional groups that may enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole-derived carbamates have been tested against various pathogens, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain thiazole derivatives displayed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, some thiazole derivatives have shown efficacy in reversing drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity, which is crucial for drug efflux .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Studies suggest that the compound could bind to proteins involved in cell signaling pathways, potentially altering their activity and leading to therapeutic effects . The unique combination of the thiazole ring and carbamate group enhances its interaction profile compared to simpler derivatives.

Case Studies

- Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits significant antibacterial activity against common pathogens. For instance, a study found that this compound effectively inhibited the growth of Bacillus subtilis and Escherichia coli at concentrations as low as 50 µg/mL .

- Cancer Cell Line Studies : In a study assessing the anticancer potential of thiazole derivatives, this compound was evaluated for its ability to induce apoptosis in human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals unique aspects that may contribute to its biological efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isobutyl Carbamate | Simple carbamate structure | Commonly used in drug design |

| Propyl Carbamate | Aliphatic chain variation | Less potent antibacterial activity |

| Thiazole Derivatives | Contains thiazole ring | Varies widely in biological activity |

| Isobutyl (Target Compound) | Thiazole + carbamate | Enhanced biological activity due to structural complexity |

Scientific Research Applications

Medicinal Chemistry

Isobutyl carbamate derivatives, including thiazole-containing compounds, have been extensively studied for their medicinal properties. These compounds have shown promise in treating various diseases due to their ability to inhibit specific biological pathways.

Key Findings:

- Thiazole derivatives are known to exhibit anti-inflammatory and anticancer activities by modulating protein kinase pathways, which are crucial in regulating cell growth and survival .

- The compound's structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development aimed at conditions such as cancer and inflammation .

Pharmacological Applications

The pharmacological profile of Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate indicates its potential as an effective therapeutic agent.

Therapeutic Uses:

- Cancer Treatment: The compound has been shown to inhibit cancer cell proliferation through its action on protein kinases involved in tumor growth regulation . Studies suggest that thiazole derivatives can significantly reduce tumor size in preclinical models.

- Anti-inflammatory Effects: Research indicates that this compound can suppress inflammatory mediators, making it a candidate for treating chronic inflammatory diseases . The inhibition of COX-2 activity has been particularly noted, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure the formation of the thiazole ring and the carbamate functional group.

Synthesis Process:

- Starting Materials: The synthesis typically begins with 2-amino thiazole derivatives.

- Reagents: Activated carbonyl compounds such as chloroformates or acid chlorides are used in nucleophilic substitution reactions to form the carbamate linkage .

- Characterization Techniques: The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Case Studies and Research Insights

Several studies have highlighted the efficacy of this compound in various therapeutic contexts.

Case Study Highlights:

- A study demonstrated that thiazole derivatives could significantly reduce inflammation in animal models of arthritis, showcasing their potential as anti-inflammatory agents .

- Another investigation focused on the anticancer properties of similar compounds, revealing their ability to induce apoptosis in cancer cells through targeted inhibition of cellular signaling pathways .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

Carbamate vs. Urea Linkages : Compounds 1f and 1g () replace the carbamate group with urea, resulting in higher melting points (198–207°C) compared to pyrazole analogs like 4 (114–116°C). Urea derivatives generally exhibit stronger intermolecular hydrogen bonding, increasing crystallinity and thermal stability .

In contrast, the target compound’s 2-carbamoylphenyl group may balance hydrophilicity and target engagement .

Synthetic Yields: Thiazole-urea derivatives (1f, 1g) achieve moderate yields (70–78%), comparable to pyrazole-carboxylate analogs (4, 64%).

Computational and Analytical Insights

- DFT Applications : Methods from (exact exchange functionals) and (Multiwfn wavefunction analysis) could model the target compound’s electron density distribution, predicting reactive sites or binding affinities .

- Spectral Characterization : The absence of reported ESI-MS/NMR data for the target compound contrasts with and , where spectral profiles validate structural integrity. Future studies should prioritize such analyses.

Q & A

Q. What are the optimal synthetic routes for Isobutyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including thiazole ring formation, carbamate coupling, and amide bond formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often used to enhance reaction efficiency .

- Temperature control : Microwave-assisted synthesis may improve reaction rates and selectivity, as seen in analogous carbamate derivatives .

- Catalysts : Acidic or basic catalysts (e.g., DMAP) can optimize carbamate formation .

Purification techniques like column chromatography or recrystallization are critical for isolating high-purity intermediates. Yield optimization requires balancing stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), carbamate carbonyl (δ 155–160 ppm), and amide NH signals (δ 9–10 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 348.38 for related compounds) .

- Infrared spectroscopy (IR) : Identifies carbamate (C=O stretch at ~1700 cm) and amide (N–H bend at ~1550 cm) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions in biological data (e.g., cytotoxicity vs. inactivity) may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Dose-response profiling : Perform IC determination across multiple concentrations to identify threshold effects .

- Target validation : Use molecular docking to predict interactions with enzymes (e.g., chitin synthase for antifungal activity) and validate via enzymatic assays .

For example, fluorinated analogs show enhanced metabolic stability, which may explain activity discrepancies in vitro vs. in vivo .

Q. What strategies can enhance the metabolic stability of this compound without compromising bioactivity?

Methodological Answer:

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., carbamate) with ester linkages to improve bioavailability .

- In silico modeling : Use QSAR studies to predict metabolic hotspots and guide synthetic modifications .

For instance, replacing methyl groups with trifluoromethyl in analogous compounds increased plasma half-life by 40% .

Mechanistic and Functional Studies

Q. How does the thiazole moiety influence the compound’s interaction with biological targets?

Methodological Answer: The thiazole ring facilitates:

- Hydrogen bonding : The nitrogen atom interacts with enzyme active sites (e.g., kinase ATP-binding pockets) .

- π-π stacking : Aromatic interactions stabilize binding to receptors like EGFR or tubulin .

Experimental approaches: - Surface plasmon resonance (SPR) : Quantify binding affinity to purified targets.

- Mutagenesis studies : Identify critical residues in target proteins using site-directed mutagenesis .

Q. What is the rationale for combining carbamate and amide functionalities in this compound’s design?

Methodological Answer:

- Carbamates : Improve pharmacokinetics (e.g., lipophilicity for blood-brain barrier penetration) and resist enzymatic hydrolysis compared to esters .

- Amides : Enhance target specificity via hydrogen bonding with proteases or kinases .

Synergy example: Carbamate-amide hybrids in analogous structures showed 10-fold higher selectivity for cancer cells over normal cells .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., pH, catalyst loading) .

- Quality control : Implement in-line FTIR or HPLC monitoring to ensure intermediate consistency .

- Statistical analysis : Apply ANOVA to assess variability sources (e.g., raw material purity vs. reaction time) .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Methodological Answer:

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for IC/EC determination .

- Bootstrap resampling : Estimate confidence intervals for potency metrics .

- Machine learning : Train models on structural features to predict activity trends across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.